An In-depth Technical Guide to the Physicochemical Properties of Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
Abstract
Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of diverse bioactive molecules. The pyrazole scaffold is a privileged structure, found in numerous approved therapeutic agents, attributable to its metabolic stability and versatile synthetic handles.[1] A comprehensive understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to effectively design, synthesize, and formulate new chemical entities. This guide provides a detailed examination of the core physicochemical characteristics of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, outlines robust experimental protocols for their determination, and discusses the implications of these properties for drug discovery applications.
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole nucleus, a five-membered diazole heterocycle, is a cornerstone in the development of modern pharmaceuticals.[1] Its unique electronic configuration and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for targeting a wide range of biological targets, including protein kinases, which are crucial in oncology and inflammatory diseases.[2] Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate serves as a highly versatile intermediate, offering multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic profiles. The metabolic stability of the pyrazole ring is a significant advantage, often leading to improved drug-like properties.[1] This guide focuses exclusively on the foundational physicochemical properties that govern the behavior of this compound in experimental and biological systems.
Core Physicochemical Properties
A precise understanding of a compound's physicochemical profile is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The key parameters for methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate are summarized below.
Summary of Physicochemical Data
| Property | Value | Source & Method |
| Molecular Formula | C₇H₁₀N₂O₂ | [3] |
| Molecular Weight | 154.17 g/mol | [3] |
| Melting Point (Tₘ) | 83 °C | Experimental[3] |
| Boiling Point (Tₑ) | 284.8 °C (Predicted for ethyl ester analog) | Predicted[4] |
| LogP (Octanol/Water) | ~0.5 - 1.2 | Predicted (based on isomers)[5][6] |
| Aqueous Solubility | Low to Moderate (Predicted) | Qualitative Prediction |
| pKa (Acidic) | ~12-13 (N-H proton) | Predicted |
| pKa (Basic) | ~1-2 (Pyridinic Nitrogen) | Predicted |
Predicted values are derived from computational models or data from closely related analogs and are intended for guidance. Experimental verification is strongly recommended.
Structural and Chemical Identity
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IUPAC Name: methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
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CAS Number: 40993-72-8
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Chemical Structure:
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SMILES: COC(=O)c1c(C)[nH]nc1C[3]
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InChIKey: HYULAOVKUFWMCB-UHFFFAOYSA-N[3]
Experimental Determination of Key Properties
To ensure scientific integrity, protocols must be robust and self-validating. The following sections detail standard, reliable methodologies for determining the critical physicochemical properties of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Expertise & Causality: The melting point (Tₘ) is a fundamental indicator of a compound's purity and lattice energy. Differential Scanning Calorimetry (DSC) is the gold-standard technique, offering high precision and providing additional thermodynamic information, such as the enthalpy of fusion (ΔHfus).[7] Unlike traditional melting point apparatus, DSC measures the heat flow required to raise the sample temperature, revealing the exact temperature of the phase transition midpoint (Tₘ) and its associated energy.[8] This provides a more complete thermodynamic profile.[7]
Experimental Protocol:
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Sample Preparation: Accurately weigh 2-5 mg of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate into a standard aluminum DSC pan.[9]
-
Reference Preparation: Use an identical, empty, hermetically sealed aluminum pan as the reference to ensure differential measurement is solely based on the sample's properties.[4]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.[10]
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 120°C).[9]
-
-
Data Analysis: The melting point (Tₘ) is determined as the peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.
Workflow Diagram:
Caption: Workflow for Melting Point Determination using DSC.
Aqueous Solubility Determination via Shake-Flask Method
Expertise & Causality: Aqueous solubility is a critical determinant of bioavailability. Low solubility can severely limit drug absorption and lead to unreliable in vitro assay results.[1] The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[11] It involves creating a saturated solution and measuring the concentration of the dissolved compound, providing a definitive value that is crucial for lead optimization and formulation.[12]
Experimental Protocol:
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Preparation: Add an excess amount of solid methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that equilibrium is reached at saturation.[13]
-
Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant without disturbing the solid material. Further clarify the aliquot by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.[1]
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
-
Standard Curve: Prepare a standard curve of the compound in the same buffer to accurately quantify the concentration in the test sample.
Workflow Diagram:
Caption: Workflow for Aqueous Solubility via Shake-Flask Method.
Lipophilicity (LogP) Determination via RP-HPLC
Expertise & Causality: Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a key indicator of a molecule's ability to cross biological membranes.[14] It profoundly influences ADME properties. While the shake-flask method is the direct standard, it can be time-consuming.[14] A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) based method offers a robust, high-throughput alternative that correlates well with shake-flask values.[14][15] The principle is that a compound's retention time on a nonpolar stationary phase is proportional to its lipophilicity.
Experimental Protocol:
-
System Setup: Use a C18 reverse-phase HPLC column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Prepare a set of 5-7 reference compounds with well-established LogP values that span the expected range of the test compound.[15]
-
Standard Analysis: Inject each reference standard and record its retention time (tᵣ). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).
-
Calibration Curve: Calculate the capacity factor (k') for each standard using the formula: k' = (tᵣ - t₀) / t₀. Plot log(k') versus the known LogP values of the standards. A linear regression of this plot serves as the calibration curve.
-
Sample Analysis: Inject the methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate solution and determine its retention time and calculate its log(k').
-
LogP Calculation: Interpolate the LogP of the test compound from its log(k') value using the linear regression equation from the calibration curve.
Workflow Diagram:
Caption: Workflow for LogP Determination via RP-HPLC.
Implications for Research and Drug Development
The physicochemical properties of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate directly influence its utility and behavior in a drug discovery context.
-
Melting Point (83°C): This relatively low melting point indicates moderate crystal lattice energy. The compound is a solid at room temperature, which is convenient for handling, weighing, and storage.
-
Solubility: The presence of both hydrogen bond donors (N-H) and acceptors (N, C=O) suggests some potential for aqueous solubility, while the methyl groups and the heterocyclic ring contribute to its lipophilicity. The predicted low-to-moderate solubility is a critical parameter to manage. In drug discovery, poor solubility can hinder reliable screening results and lead to poor oral bioavailability. Formulation strategies or structural modifications may be necessary to address this.
-
Lipophilicity (LogP ~0.5-1.2): This predicted LogP range is favorable for drug-likeness. It suggests a good balance between aqueous solubility and lipid membrane permeability, which is essential for oral absorption and distribution to target tissues.
-
pKa: The pyrazole ring has two nitrogen atoms. The N-H proton is weakly acidic (predicted pKa ~12-13), meaning it will be predominantly neutral at physiological pH. The second, "pyridinic" nitrogen is weakly basic (predicted pKa ~1-2), meaning it will also be uncharged at physiological pH. The overall neutral character of the molecule at pH 7.4 aids in its ability to passively diffuse across cell membranes.
Conclusion
Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is a valuable scaffold in medicinal chemistry, possessing a foundational physicochemical profile that is amenable to drug development. Its solid state, favorable predicted lipophilicity, and the metabolic stability inherent to the pyrazole core make it an attractive starting point for synthetic exploration. However, careful experimental determination of its aqueous solubility is crucial for any drug discovery program. The protocols and insights provided in this guide offer a robust framework for researchers to accurately characterize this compound, enabling more informed decisions in the design and development of novel therapeutics.
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